molecular formula C9H9F3N2O2 B1143980 3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid CAS No. 1338247-51-0

3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid

Cat. No.: B1143980
CAS No.: 1338247-51-0
M. Wt: 234.1751696
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further functionalized to introduce the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

  • Trifluoromethanesulfonic acid
  • Trifluoroacetic acid
  • Trifluoromethyl-substituted indoles

Comparison: Compared to other trifluoromethyl-substituted compounds, 3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is unique due to its indazole core, which provides additional stability and biological activity. The presence of the trifluoromethyl group further enhances its properties, making it a valuable compound for various applications .

Properties

CAS No.

1338247-51-0

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.1751696

Synonyms

3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid

Origin of Product

United States

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